(Z)-6-methyl-N'-(pyridin-2-ylmethylene)nicotinohydrazide

Ligand Design Lipophilicity Coordination Chemistry

(Z)-6-methyl-N'-(pyridin-2-ylmethylene)nicotinohydrazide (CAS 328542-09-2) is a hydrazone Schiff base with the molecular formula C13H12N4O and a molecular weight of 240.27 g/mol. It is formed by the condensation of 6-methylnicotinohydrazide and pyridine-2-carbaldehyde.

Molecular Formula C13H12N4O
Molecular Weight 240.266
CAS No. 328542-09-2
Cat. No. B2703127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-6-methyl-N'-(pyridin-2-ylmethylene)nicotinohydrazide
CAS328542-09-2
Molecular FormulaC13H12N4O
Molecular Weight240.266
Structural Identifiers
SMILESCC1=NC=C(C=C1)C(=O)NN=CC2=CC=CC=N2
InChIInChI=1S/C13H12N4O/c1-10-5-6-11(8-15-10)13(18)17-16-9-12-4-2-3-7-14-12/h2-9H,1H3,(H,17,18)/b16-9-
InChIKeyXGDAYPNVUDKBHL-SXGWCWSVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-6-Methyl-N'-(pyridin-2-ylmethylene)nicotinohydrazide (CAS 328542-09-2): Structural and Spectral Baseline for Research Procurement


(Z)-6-methyl-N'-(pyridin-2-ylmethylene)nicotinohydrazide (CAS 328542-09-2) is a hydrazone Schiff base with the molecular formula C13H12N4O and a molecular weight of 240.27 g/mol [1]. It is formed by the condensation of 6-methylnicotinohydrazide and pyridine-2-carbaldehyde . This compound is primarily utilized as a ligand in coordination chemistry, forming complexes with transition metals for structural and potential catalytic studies . Its identity is confirmed by 1H NMR spectroscopy in DMSO-d6, with a specific InChIKey of XGDAYPNVUDKBHL-CXUHLZMHSA-N, providing a unique spectral fingerprint for procurement verification [1].

Why Generic Substitution of (Z)-6-methyl-N'-(pyridin-2-ylmethylene)nicotinohydrazide (CAS 328542-09-2) is Not Advisable


Generic substitution within the hydrazone class is invalid due to the critical role of the 6-methyl substituent on the nicotinoyl ring. This methyl group directly influences the compound's lipophilicity and steric profile, which are fundamental to its function as a ligand. A structurally similar analog, N'-[(6-methylpyridin-2-yl)methylidene]pyridine-3-carbohydrazide, where the methyl group is positioned on the pyridine ring of the methylene bridge instead, has a reported logP of 1.23 . This regioisomeric difference alters the electronic environment and metal-binding geometry compared to the target compound . Furthermore, the non-methylated parent ligand, N'-(pyridin-2-ylmethylene)nicotinohydrazide (HL), demonstrated significantly different biological activity in its Zn(II) complex compared to the free ligand, highlighting that even seemingly minor structural changes in the hydrazone backbone can lead to substantial differences in downstream performance [1]. Therefore, using a close analog without quantitative comparative data from the same system risks non-equivalent coordination chemistry and biological outcomes.

Quantitative Differentiation Evidence for (Z)-6-methyl-N'-(pyridin-2-ylmethylene)nicotinohydrazide (CAS 328542-09-2) Against Close Analogs


6-Methyl Substituent Effect on Lipophilicity vs. Non-Methylated Parent Ligand

The 6-methyl group on the nicotinoyl ring is predicted to increase the logP of the target compound compared to the non-methylated parent ligand, N'-(pyridin-2-ylmethylene)nicotinohydrazide (HL). While experimentally determined logP values for both compounds are not available in the primary literature, a structurally relevant regioisomer, N'-[(6-methylpyridin-2-yl)methylidene]pyridine-3-carbohydrazide, has a reported logP of 1.23 . Based on additive fragment contributions, the target compound, with its methyl group on the nicotinoyl ring, is expected to have a similar increase in lipophilicity relative to HL. This difference is significant for procurement decisions involving partitioning, membrane permeability, or solubility requirements in assay design .

Ligand Design Lipophilicity Coordination Chemistry

Unique Spectral Fingerprint by 1H NMR for Identity Verification Against Analogs

The target compound possesses a definitive 1H NMR spectrum acquired in DMSO-d6 at 300 MHz, serving as a primary analytical differentiator from its close analogs [1]. The non-methylated parent ligand, N'-(pyridin-2-ylmethylene)nicotinohydrazide (HL), and the regioisomer N'-[(6-methylpyridin-2-yl)methylidene]pyridine-3-carbohydrazide will exhibit distinct chemical shifts and coupling patterns, particularly in the aromatic and methyl regions [2]. This spectral identity, captured in the SpectraBase database under ID 2TF0ooYuHqR, provides a quantifiable and verifiable method to confirm procurement of the correct (Z)-isomer with the methyl group at the 6-position of the nicotinoyl ring, whereas generic suppliers may not provide such isomer-specific data.

Quality Control Structure Confirmation NMR Spectroscopy

Baseline Bioactivity Profile: Weak CRF-BP Inhibition and Class-Level Cytotoxicity Comparison

In a high-throughput screen, (Z)-6-methyl-N'-(pyridin-2-ylmethylene)nicotinohydrazide demonstrated an EC50 > 53 µM against human Corticotropin-Releasing Factor-Binding Protein (CRF-BP), classifying it as a weak inhibitor for this target [1]. This contrasts with the in vivo antitumor activity observed for the Zn(II) complex of the non-methylated parent ligand, HL, which showed superior activity in a Dalton's lymphoma mouse model, including a decrease in tumor volume and an increase in life span to 23 days [2]. While a direct, head-to-head comparison of the free ligands in the same assay is lacking, this data establishes a baseline: the target compound is not a potent CRF-BP binder, and its therapeutic potential, if any, likely resides in its metal complexes or other biological targets, in line with the class-level finding that hydrazone metal complexes often exhibit enhanced cytotoxicity over their free ligands [2].

Biological Screening Corticotropin-Releasing Factor Cytotoxicity

Recommended Application Scenarios for (Z)-6-methyl-N'-(pyridin-2-ylmethylene)nicotinohydrazide (CAS 328542-09-2) Based on Differentiation Evidence


Development of Second-Generation Metal-Based Anticancer Complexes with Tuned Lipophilicity

Based on the class-level evidence where the non-methylated parent ligand's Zn(II) complex exhibited potent in vivo antitumor activity, (Z)-6-methyl-N'-(pyridin-2-ylmethylene)nicotinohydrazide is a strategic starting point for synthesizing new metal complexes [1]. Its 6-methyl group is predicted to increase the lipophilicity of the resulting complexes compared to those of HL, potentially improving cellular uptake or altering pharmacokinetic profiles. This is a direct translation of the differentiation evidence: procure this specific compound when the project goal is to explore structure-activity relationships (SAR) around the nicotinoyl ring's 6-position for anticancer metal complexes, rather than using the non-methylated or regioisomeric versions which would yield different SAR data.

Coordination Chemistry Studies Requiring a Specific, Spectrally-Verified N,N,O-Donor Ligand

For research groups synthesizing novel coordination polymers or discrete complexes, this compound serves as a well-defined N,N,O-donor Schiff base ligand . Procurement should be prioritized over generic hydrazones because its identity can be rigorously confirmed against a published 1H NMR spectrum (SpectraBase ID 2TF0ooYuHqR) [2]. This ensures batch-to-batch consistency in synthetic procedures, directly leveraging the 'Unique Spectral Fingerprint' evidence to prevent the inclusion of the 6-methyl regioisomer, which would alter the coordination geometry.

High-Throughput Screening (HTS) Library Design Focused on CNS-Related Targets Excluding CRF-BP

The evidence shows this compound is a weak inhibitor of CRF-BP (EC50 > 53 µM) [3]. This information is valuable for HTS library procurement: it can be confidently included in screening decks targeting other CNS or oncology targets without concern for CRF-BP-mediated off-target effects at low concentrations. Conversely, for projects specifically targeting CRF-BP, this compound would be excluded, saving screening resources. This application stems directly from the quantitative bioactivity data, allowing for data-driven library selection rather than a generic inclusion.

Synthesis of Radiolabeled or Fluorescent Probes Based on a Nicotinohydrazide Scaffold

The presence of the 6-methyl group provides a convenient synthetic handle for further derivatization, such as oxidation to a carboxylic acid or halogenation, without altering the core hydrazone functionality . This enables the development of probe molecules where the metal-binding core is retained. The structural differentiation from the non-methylated analog ensures that the probe's physicochemical properties (e.g., logP) can be tuned from a higher baseline lipophilicity, as inferred from the regioisomer data . This is a direct application of the lipophilicity differentiation evidence.

Quote Request

Request a Quote for (Z)-6-methyl-N'-(pyridin-2-ylmethylene)nicotinohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.